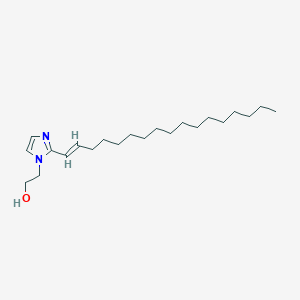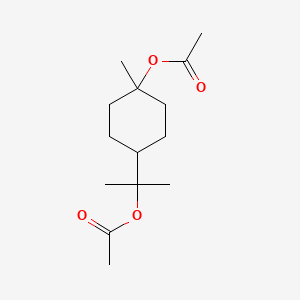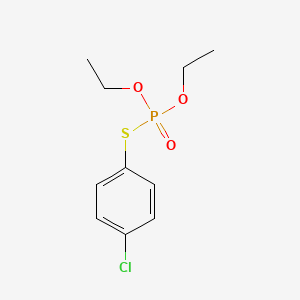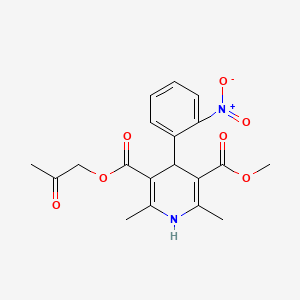
Aranidipine
Overview
Description
Aranidipine, known by its International Nonproprietary Name (INN) and trade name Sapresta, is a calcium channel blocker. It is a dihydropyridine derivative with two active metabolites, M-1α and M-1β. This compound was developed by Maruko Seiyaku and is primarily used as a hypotensive agent to reduce blood pressure .
Mechanism of Action
Target of Action
Aranidipine, a novel dihydropyridine derivative, primarily targets L-type calcium channels and alpha-2-adrenoreceptors . These targets play a crucial role in regulating blood pressure and heart rate.
Mode of Action
This compound and its two active metabolites (M-1α and M-1β) inhibit the voltage-dependent calcium channels, leading to a decrease in calcium concentration . This inhibition induces smooth muscle relaxation, thereby dilating the afferent and efferent arterioles . Additionally, this compound acts as a selective alpha2-adrenoreceptor antagonist, inhibiting vasoconstrictive responses .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway. By blocking the L-type calcium channels, this compound prevents calcium influx into vascular smooth muscle cells . This leads to a reduction in intracellular calcium concentrations, causing the relaxation of vascular smooth muscle .
Result of Action
The action of this compound results in potent and long-lasting vasodilating actions . It has been shown to increase femoral blood flow and reduce blood pressure more potently than other dihydropyridines . Additionally, this compound can produce changes in renal blood flow, an effect that may be explained by its impact on alpha-2-adrenoreceptor-mediated vasoconstriction .
Biochemical Analysis
Biochemical Properties
Aranidipine and its metabolites are shown to inhibit calcium-induced contraction in isolated rabbit arteries . This suggests that this compound interacts with calcium channels, proteins, and other biomolecules to exert its effects .
Cellular Effects
This compound has been shown to present potent and long-lasting vasodilating actions . It produces changes in renal blood flow, which may be explained by its effect on alpha-2-adrenoreceptor-mediated vasoconstriction . This indicates that this compound influences cell function, including impact on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is thought to be related to the capacity of this compound and its metabolites to vasodilate afferent and efferent arterioles . This action is performed through the inhibition of voltage-dependent calcium channels . The typical mechanism of action of this compound, as all dihydropyridines, is based on the inhibition of L-type calcium channels, decreasing calcium concentration and inducing smooth muscle relaxation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aranidipine is synthesized through a high-yield synthetic scheme that involves the reaction of propargyl alcohol and ethylene glycol. The optimization conditions of the new synthetic method have been discussed, and the overall yield increased by 20%. The synthesis process also involves the identification and preparation of six related impurities .
Industrial Production Methods: The industrial production of this compound involves the use of high-performance liquid chromatography (HPLC) to determine related impurities, ensuring the quality of the final product. The synthesis process is optimized to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: Aranidipine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its pharmacological activity and stability.
Common Reagents and Conditions: The common reagents used in the synthesis and reactions of this compound include propargyl alcohol, ethylene glycol, and other organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields and purity .
Major Products Formed: The major products formed from the reactions of this compound include its active metabolites, M-1α and M-1β. These metabolites exhibit potent hypotensive activity and contribute to the overall pharmacological effects of the compound .
Scientific Research Applications
Aranidipine has been extensively studied for its applications in various scientific fields:
Chemistry: In chemistry, this compound is used as a model compound to study the synthesis and characterization of dihydropyridine derivatives. It is also used in the development of new synthetic routes and optimization of reaction conditions .
Biology: In biology, this compound is used to study the effects of calcium channel blockers on cellular processes. It is particularly useful in research related to vascular smooth muscle relaxation and blood flow regulation .
Medicine: In medicine, this compound is used to treat angina pectoris and hypertension. It has been shown to be more potent in reducing blood pressure compared to other dihydropyridines . Pre-clinical studies have demonstrated its ability to increase femoral blood flow and inhibit calcium-induced contraction in isolated rabbit arteries .
Industry: In the pharmaceutical industry, this compound is used in the formulation of antihypertensive drugs. Its long-lasting vasodilating actions make it a valuable component in the treatment of cardiovascular diseases .
Comparison with Similar Compounds
- Nifedipine
- Amlodipine
- Felodipine
- Azelnidipine
Comparison: Aranidipine is unique among dihydropyridine derivatives due to its potent and long-lasting vasodilating actions. Studies have shown that this compound is more effective in reducing blood pressure compared to other dihydropyridines . Its active metabolites, M-1α and M-1β, contribute to its high efficacy and prolonged action .
Properties
IUPAC Name |
3-O-methyl 5-O-(2-oxopropyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O7/c1-10(22)9-28-19(24)16-12(3)20-11(2)15(18(23)27-4)17(16)13-7-5-6-8-14(13)21(25)26/h5-8,17,20H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUCGYYHUFIYNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048649 | |
| Record name | Aranidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Aranidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09229 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The high potential of aranidipine is thought to be related to the additional calcium antagonistic activity of its metabolite. The mechanism is thought to be related to the capacity of aranidipine and its metabolites to vasodilate afferent and efferent arterioles. this action is performed through the inhibition of voltage-dependent calcium channels. The typical mechanism of action of aranidipine, as all dihydropyridines, is based on the inhibition of L-type calcium channels, decreasing calcium concentration and inducing smooth muscle relaxation. It is a selective alpha2-adrenoreceptor antagonist which inhibits vasoconstrictive responses. | |
| Record name | Aranidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09229 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
86780-90-7 | |
| Record name | Aranidipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86780-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aranidipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086780907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aranidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09229 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aranidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARANIDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y7UR6X2PO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
149-150ºC | |
| Record name | Aranidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09229 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


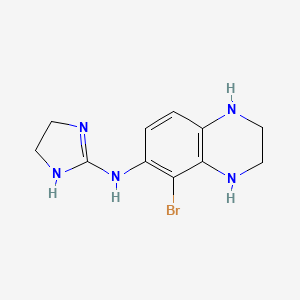

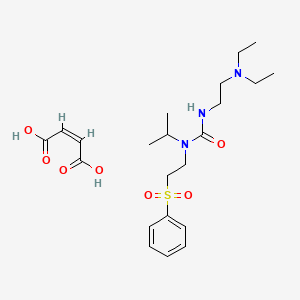
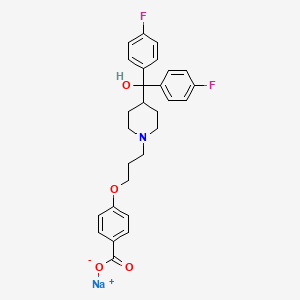
![5-[2-[4-[Bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]ethyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B1665083.png)

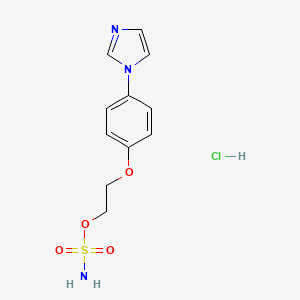
![2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetic acid](/img/structure/B1665091.png)

